molecular formula C13H10BrFO B1282003 (4-Bromophenyl)(4-fluorophenyl)methanol CAS No. 3851-47-6

(4-Bromophenyl)(4-fluorophenyl)methanol

Cat. No. B1282003
CAS RN: 3851-47-6
M. Wt: 281.12 g/mol
InChI Key: QARMUHMNUCVWDD-UHFFFAOYSA-N
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Description

The compound "(4-Bromophenyl)(4-fluorophenyl)methanol" is a molecule that consists of a methanol group to which two aromatic rings are attached, one containing a bromine atom and the other a fluorine atom. This structure suggests potential reactivity due to the presence of halogens, which are commonly involved in various organic reactions, and the methanol group that could be a site for nucleophilic attack or serve as a leaving group.

Synthesis Analysis

The synthesis of related halogenated compounds has been explored in various studies. For instance, a palladium-catalyzed method has been developed for synthesizing fluorenones from bis(2-bromophenyl)methanols, which involves an oxidation of alcohol followed by intramolecular reductive coupling . Although not directly related to "(4-Bromophenyl)(4-fluorophenyl)methanol," this method could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Bromophenyl)(4-fluorophenyl)methanol" has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a compound with a fluorophenyl group has been reported, providing insights into the arrangement of such molecules and the potential influence of substituents on the overall molecular geometry .

Chemical Reactions Analysis

Reactions involving halogenated aromatic compounds can vary widely depending on the conditions and the nature of the substituents. For example, 1-fluoro-1-bromo-2-arylcyclopropanes show different reactivity patterns in the presence of bases or electrophilic agents, which could be indicative of the reactivity of "(4-Bromophenyl)(4-fluorophenyl)methanol" under various conditions .

Physical and Chemical Properties Analysis

The physical properties of halogenated aromatic compounds can be studied through their refractive indices in different solvent mixtures, as demonstrated by the analysis of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one . Such studies can reveal the nature of solute-solvent interactions and provide a deeper understanding of the compound's behavior in various environments. Additionally, the presence of a 4-bromophenyl group in a polymer has been shown to confer excellent thermal and oxidative stability, suggesting that "(4-Bromophenyl)(4-fluorophenyl)methanol" may also exhibit such properties .

Scientific Research Applications

1. Theoretical Studies and Structural Analysis

(4-Bromophenyl)(4-fluorophenyl)methanol has been subject to theoretical studies using Density Functional Theory (DFT). These studies, like the one conducted by Trivedi (2017), are crucial for understanding the molecular structure and electronic properties of the compound, including its frontier orbital gap and molecular electrostatic potential map. This information is vital for identifying active sites and predicting reactivity and interactions in various applications.

2. Material Science: Proton Exchange Membranes

In the field of material science, particularly in developing proton exchange membranes for fuel cells, derivatives of (4-Bromophenyl)(4-fluorophenyl)methanol have been explored. For instance, polymers containing methoxyphenyl groups derived from the compound showed promising properties as proton exchange membranes, with high proton conductivities and low methanol permeabilities, making them suitable for fuel cell applications (Wang et al., 2012). Liu et al. (2006) synthesized a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, which also showed excellent thermal and oxidative stability, and reasonable proton conductivity, further confirming the potential of such materials in fuel cell technology (Liu et al., 2006).

3. Chemical Synthesis and Catalysis

In chemical synthesis, (4-Bromophenyl)(4-fluorophenyl)methanol derivatives have been used in various catalytic processes. Sun et al. (2014) demonstrated the advantages of using C-H functionalization strategies over traditional methods for synthesizing multi-substituted arenes, highlighting the compound's role in facilitating more efficient and selective chemical reactions (Sun et al., 2014).

properties

IUPAC Name

(4-bromophenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARMUHMNUCVWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538029
Record name (4-Bromophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(4-fluorophenyl)methanol

CAS RN

3851-47-6
Record name (4-Bromophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1,4-dibromobenzene (42.4 mmol, 10 g) in THF (100 mL) at −78° C. was added dropwise n-BuLi (42.4 mmol, 2 M in hexane). The mixture was stirred at −78° C. for 0.5 h., 4-fluorobenzaldehyde (42.4 mmol, 5.3 g) was added. The mixture was stirred at −78° C. for 1 h and then warmed to r.t. The reaction mixture was diluted with EtOAc, washed with NaHCO3 and brine. The organic extract was dried (anhyd. MgSO4) and concentrated under reduced pressure to give an oil. Chromatography gave the title compound.
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5.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ozenil, K Pacher, T Balber, C Vraka, A Roller… - European Journal of …, 2020 - Elsevier
Supported by their involvement in many neurodegenerative disorders, muscarinic acetylcholine receptors (mAChRs) are an interesting target for PET imaging. Nevertheless, no …
Number of citations: 10 www.sciencedirect.com
M Ozenil, K Pacher, C Vraka, H Spreitzer, M Hacker… - 2019 - EANM'19
Number of citations: 0

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